Bis(2,4,6-trimethylphenyl)phosphorus chloride

Catalog No.
S3344367
CAS No.
67950-05-4
M.F
C18H22ClP
M. Wt
304.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4,6-trimethylphenyl)phosphorus chloride

CAS Number

67950-05-4

Product Name

Bis(2,4,6-trimethylphenyl)phosphorus chloride

IUPAC Name

chloro-bis(2,4,6-trimethylphenyl)phosphane

Molecular Formula

C18H22ClP

Molecular Weight

304.8 g/mol

InChI

InChI=1S/C18H22ClP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

AZIJQQZQDFCANM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C
  • Organic Synthesis: Due to its phosphorus-chlorine bond, Bis(2,4,6-trimethylphenyl)phosphorus chloride has the potential to act as a chlorinating agent in organic synthesis. Its bulky mesityl groups (2,4,6-trimethylphenyl) could provide steric hindrance, potentially leading to regioselective chlorination reactions. Further research is needed to explore its reactivity and selectivity in different reaction conditions.
  • Ligand Design: The phosphorus atom in Bis(2,4,6-trimethylphenyl)phosphorus chloride can potentially bind to transition metals, forming complexes. These complexes could be investigated as catalysts for various organic transformations. The bulky mesityl groups might influence the catalytic activity and selectivity by affecting the steric environment around the metal center []. Research on its complexation behavior and catalytic properties is warranted.
  • Material Science: Bis(2,4,6-trimethylphenyl)phosphorus chloride could be a precursor for phosphorus-containing flame retardants or flameproofing agents for polymers. The aromatic character and bulky nature of the mesityl groups could contribute to flame resistance properties []. However, experimental studies are needed to evaluate its effectiveness and mechanism of action in this context.

Bis(2,4,6-trimethylphenyl)phosphorus chloride is a phosphorus-containing compound characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a phosphorus atom, along with a chlorine atom. Its molecular formula is C18H22ClPC_{18}H_{22}ClP, and it has a molecular weight of approximately 304.79 g/mol. This compound is recognized for its unique reactivity and is often used in various chemical synthesis applications, particularly in the field of organophosphorus chemistry .

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various phosphine derivatives.
  • Formation of Phosphorus-Phosphorus Bonds: This compound can facilitate the formation of phosphorus-phosphorus bonds when reacted with other phosphorus compounds under appropriate conditions .
  • Coupling Reactions: It is applicable in coupling reactions such as the Buchwald-Hartwig cross-coupling and Negishi coupling, making it valuable in organic synthesis.

Several methods exist for synthesizing bis(2,4,6-trimethylphenyl)phosphorus chloride:

  • Direct Chlorination: Reacting phosphorus trichloride with 2,4,6-trimethylphenyl lithium or other suitable organolithium reagents can yield this compound.
  • Reduction Reactions: Using reducing agents like bis-imidazolidine can facilitate the conversion of phosphorus chlorides to phosphines .
  • Phosphorylation Reactions: This compound can be synthesized through phosphorylation methods involving appropriate precursors and phosphorus chlorides.

Interaction studies involving bis(2,4,6-trimethylphenyl)phosphorus chloride primarily focus on its reactivity with nucleophiles and other electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it a useful intermediate for synthesizing more complex organophosphorus compounds. Further studies are required to explore its interactions with biological systems and potential pharmacological effects.

Several compounds share structural or functional similarities with bis(2,4,6-trimethylphenyl)phosphorus chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Bis(2,4,6-trimethylphenyl)phosphorus chlorideC₁₈H₂₂ClPContains two bulky trimethylphenyl groups; high reactivity in coupling reactions.
DiphenylphosphineC₁₂H₁₅PSimpler structure; less steric hindrance; used in similar coupling reactions.
Tris(2,4,6-trimethylphenyl)phosphineC₂₄H₃₁PContains three trimethylphenyl groups; more sterically hindered than bis compound.
PhenyldichlorophosphineC₆H₆Cl₂PContains chlorine atoms; more reactive towards nucleophiles due to multiple chlorines.

This comparison illustrates that bis(2,4,6-trimethylphenyl)phosphorus chloride is unique due to its dual bulky substituents that enhance its reactivity while providing steric protection during chemical transformations.

XLogP3

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(2,4,6-trimethylphenyl)phosphinous chloride

Dates

Modify: 2023-08-19

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